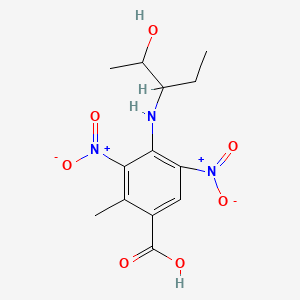
3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid is a synthetic organic compound It is characterized by the presence of nitro groups, an amino group, and a carboxylic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid typically involves multiple steps:
Amination: The substitution of a nitro group with an amino group, often using reducing agents such as tin and hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The compound can participate in substitution reactions, particularly at the positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin and hydrochloric acid, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding diamine derivative.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The nitro groups could participate in redox reactions, while the amino and hydroxyl groups could form hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its toxic effects.
3,5-Dinitrobenzoic acid: Similar structure but lacks the amino and alkyl groups.
4-Amino-2-methylbenzoic acid: Similar structure but lacks the nitro groups.
Uniqueness
3,5-Dinitro-4-((1-ethyl-2-hydroxypropyl)amino)-2-methylbenzoic acid is unique due to the combination of nitro, amino, and carboxylic acid groups on the benzene ring, along with the 1-ethyl-2-hydroxypropyl substituent. This unique structure could confer specific reactivity and interactions not seen in similar compounds.
Propriétés
Numéro CAS |
127971-57-7 |
|---|---|
Formule moléculaire |
C13H17N3O7 |
Poids moléculaire |
327.29 g/mol |
Nom IUPAC |
4-(2-hydroxypentan-3-ylamino)-2-methyl-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H17N3O7/c1-4-9(7(3)17)14-11-10(15(20)21)5-8(13(18)19)6(2)12(11)16(22)23/h5,7,9,14,17H,4H2,1-3H3,(H,18,19) |
Clé InChI |
HEGGKPOLCPEWLI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


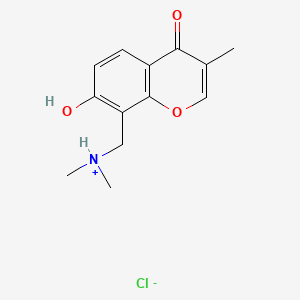
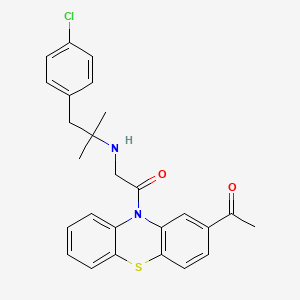
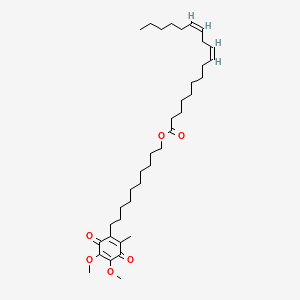
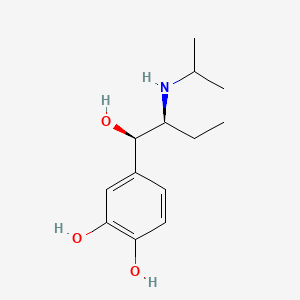
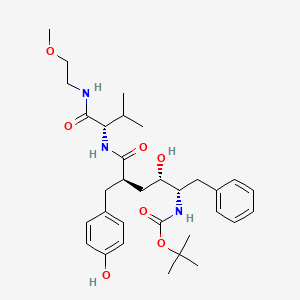
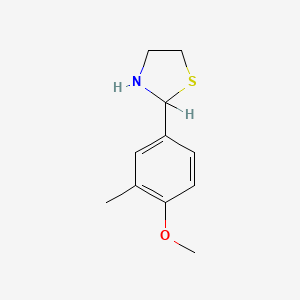
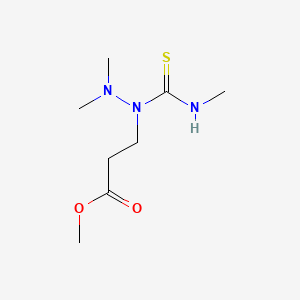

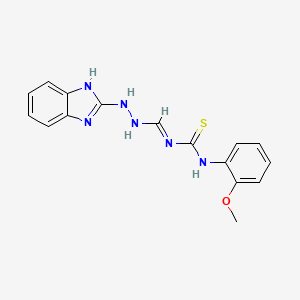
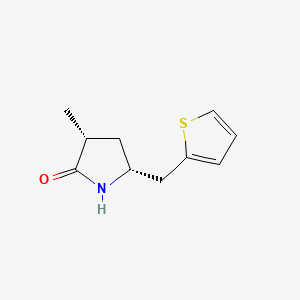

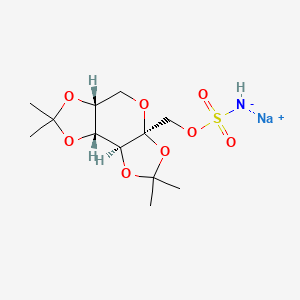
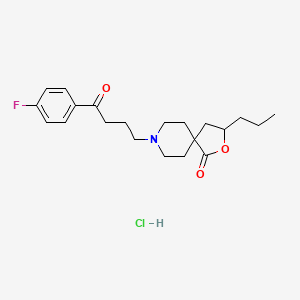
![16,17-dimethoxy-6-prop-1-en-2-yl-7,20-dioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaene-2,12-dione](/img/structure/B12757272.png)
